molecular formula C22H16N2O2 B14632242 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide CAS No. 56149-12-3

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide

Cat. No.: B14632242
CAS No.: 56149-12-3
M. Wt: 340.4 g/mol
InChI Key: ZLSKMNVCHWWHRN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two naphthalene rings connected through a hydrazide linkage. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

56149-12-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(naphthalene-2-carbonyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C22H16N2O2/c25-21(19-11-9-15-5-1-3-7-17(15)13-19)23-24-22(26)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

ZLSKMNVCHWWHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide typically involves the reaction of 2-naphthalenecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalenecarboxylic acid derivatives, amines, and other functionalized naphthalene compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the aromatic rings, which enhance the binding affinity of the compound to the target enzyme. The pathways involved include the inhibition of key metabolic enzymes, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide: This compound has a similar structure but with a hydroxyl group at the 3-position.

    2-Naphthalenecarboxylic acid: A simpler compound without the hydrazide group.

    1-Naphthalenecarboxylic acid: An isomer with the carboxylic acid group at the 1-position.

Uniqueness

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical reactivity and biological activity. The presence of two naphthalene rings enhances its aromaticity and stability, making it a valuable compound in various research applications.

Biological Activity

2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula for 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is C16H14N2O2C_{16}H_{14}N_{2}O_{2}, with a molecular weight of approximately 270.30 g/mol. The compound features a naphthalene ring system which contributes to its hydrophobic character and biological activity.

Biological Activity Overview

The biological activity of this compound has been studied across several domains:

  • Antimicrobial Activity : Research indicates that derivatives of naphthalene-based hydrazides exhibit significant antibacterial properties. For instance, studies have shown that certain naphthalene hydrazones demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
  • Antioxidant Properties : The compound has been implicated in lipid peroxidation studies, where it was used as a histochemical reagent to detect oxidative stress in tissues. The ability to reveal lipid peroxidation suggests potential applications in studying oxidative damage in various diseases .
  • Enzyme Inhibition : Some studies have focused on the inhibitory effects of naphthalene derivatives on specific enzymes. For example, phenolic hydrazide-hydrazones have shown strong inhibition against laccase, an enzyme involved in fungal metabolism, indicating potential antifungal applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenecarboxylic acid hydrazides. The results indicated that these compounds possess notable antibacterial activity, particularly against S. aureus, with minimal inhibitory concentrations (MIC) ranging from 50 µM to 200 µM depending on the specific derivative used .

Lipid Peroxidation Detection

In vivo studies utilizing the NAH-FBB reaction demonstrated that 3-hydroxy-2-naphthoic acid hydrazide could effectively detect lipid peroxidation in liver tissues subjected to oxidative stress. This method provided a more sensitive measure compared to traditional techniques, showcasing the compound's utility in biomedical research .

Enzyme Inhibition Studies

Research on phenolic hydrazide-hydrazones indicated their potential as laccase inhibitors with inhibition constants ranging from KI=8K_I=8 to 233μM233\mu M. Molecular docking studies supported these findings by illustrating how these compounds interact with the enzyme's active site .

Data Table: Biological Activities of 2-Naphthalenecarboxylic Acid Hydrazides

Activity Type Target Organism/Enzyme Effect Reference
AntibacterialStaphylococcus aureusMIC: 50-200 µM
AntioxidantLipid peroxidationDetects oxidative stress
Enzyme InhibitionLaccaseKI=8233μMK_I=8-233\mu M

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